molecular formula C12H10BrN5O3 B6428628 5-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide CAS No. 2034521-81-6

5-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B6428628
CAS No.: 2034521-81-6
M. Wt: 352.14 g/mol
InChI Key: BMWHSMXGVKXAQG-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a heterocyclic molecule featuring a furan-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 1-methylpyrazole group. Its structure combines electron-deficient (bromofuran) and electron-rich (pyrazole) moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5O3/c1-18-6-7(4-15-18)11-16-10(21-17-11)5-14-12(19)8-2-3-9(13)20-8/h2-4,6H,5H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWHSMXGVKXAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (e.g., NMR, MS)
Target Compound Furan-2-carboxamide + 1,2,4-oxadiazole 5-Bromo; 3-(1-methyl-1H-pyrazol-4-yl) C₁₃H₁₁BrN₄O₃ (estimated) ~375.16 (est.) N/A N/A N/A
BG16329 Furan-2-carboxamide + 1,2,4-oxadiazole 5-Bromo; 3-(pyrazin-2-yl); phenyl linker C₁₈H₁₂BrN₅O₃ 426.22 N/A N/A MS (ESI): 426.2236 [M+H]⁺
3a (from ) Pyrazole-4-carboxamide 5-Chloro; 3-methyl; 1-phenyl; 4-cyano C₂₁H₁₅ClN₆O 403.1 133–135 68 ^1H-NMR (CDCl₃): δ 8.12 (s, 1H), 7.61–7.43
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 5-(4-Nitrophenyl); 3-(4-phenoxyphenyl) C₂₀H₁₃N₃O₄ 367.34 N/A N/A ^1H-NMR: Aromatic protons confirmed

Key Observations:

  • The 1-methylpyrazole substituent could improve metabolic stability relative to unsubstituted pyrazoles.
  • Molecular Weight : The target compound (estimated ~375 Da) is lighter than BG16329 (426 Da), likely due to the absence of a pyrazine ring .
  • Thermal Stability : Analogs like 3a and 3b exhibit melting points >130°C, suggesting that the target compound may also demonstrate high thermal stability .

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